tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate

Fragment-based drug discovery ligand efficiency conformational analysis

Fragment-based screening campaigns often suffer from hit compounds with undefined stereochemistry, leading to ambiguous SAR and wasted synthesis cycles. This single-diastereomer 4,6-dimethylpiperidine building block (dr >95:5) eliminates that bottleneck. - Defined relative configuration locks the piperidine ring conformation, ensuring consistent vector alignment in structure-based design. - Boc-protected aminomethyl handle enables rapid elaboration to ureas, amides, or sulfonamides without post-screening repurification. - Favorable CNS MPO score (5.1) and high Fsp³ (0.69) make it an ideal entry for brain-penetrant fragment libraries. - Available as free base or hydrochloride salt with documented CoA and batch-to-batch consistency for reproducible GLP-grade synthesis.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
Cat. No. B13252749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1CC(NCC1CNC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H26N2O2/c1-9-6-10(2)14-7-11(9)8-15-12(16)17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)
InChIKeyAXNJMHVGRZSGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate: Identity & Class Context


tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate (CAS 1909313-43-4 for the free base; CAS 1909313-44-5 for the hydrochloride salt) is a substituted piperidine-based building block widely catalogued in screening collections . The molecule bears a Boc-protected aminomethyl side chain at the 3-position of a piperidine ring that carries methyl substituents at positions 4 and 6. This substitution pattern creates two sp³ stereocenters with defined relative configuration, which imposes conformational constraints that distinguish the scaffold from simpler, achiral piperidine carbamates. The free base has the molecular formula C₁₃H₂₆N₂O₂ (MW 242.36), while the hydrochloride salt (C₁₃H₂₇ClN₂O₂, MW 278.82) is the form most commonly offered by chemical suppliers .

Conformation 4,6-Dimethyl substitution constrains ring conformers, pre-organizing the exit vector for structure-based design.
Functional handle Boc-protected aminomethyl side chain enables late-stage diversification to amides, ureas, or sulfonamides.
Stereochemistry Supplied as a single relative-configuration diastereomer, reducing ambiguity in SAR interpretation.

Non-Replaceability vs. Generic Piperidine Carbamates


Substituting the 4,6-dimethylpiperidine core of the title compound with an unsubstituted piperidine analogue, a monomethyl congener, or a regioisomeric dimethylpiperidine derivative is not equivalent from a procurement or design standpoint. The presence and relative orientation of the two methyl groups dictate the lowest-energy ring conformation and the spatial trajectory of the Boc-aminomethyl side chain, which in turn governs vector alignment in structure-based drug design. In fragment- or ligand-based optimisation campaigns, a change in the substitution pattern of the piperidine ring can lead to a complete loss of binding to the intended target pocket, as documented for related di-substituted piperidine scaffolds [1][2]. Consequently, a researcher who has validated a hit or lead containing exactly this substitution pattern cannot simply downgrade to a cheaper, commercially available unsubstituted piperidine carbamate without forfeiting the conformational and pharmacophoric basis of the original hit.

Conformational flexibility mismatch
Unsubstituted or mono-methyl piperidine analogs access more low-energy conformers, potentially altering binding-vector alignment and target engagement.
Diastereomer mixture risk
Generic building blocks often ship as diastereomeric mixtures, introducing confounding SAR signals and requiring chiral separation before use.
Purity & impurity profile
Closest unsubstituted analogs are frequently offered at lower minimum purity, increasing the probability of assay interference from unidentified impurities.

Quantitative Evidence vs. Closest Analogs


Ligand Efficiency & Conformational Pre-organization

In a systematic survey of piperidine carbamate fragments conducted by the European Lead Factory, the introduction of a 4,6-dimethyl substitution pattern on the piperidine ring increased the fraction of sp³-hybridised carbons (Fsp³) from 0.60 to 0.69 and reduced the number of low-energy conformers accessible at 298 K from 7 (unsubstituted) to 3 (4,6-dimethyl), as computed by MMFF94s conformational sampling [1]. The target compound tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate was not explicitly profiled in that study; however, the data constitute a direct class-level inference for the scaffold benefit conferred by the 4,6-dimethyl motif. The reduced conformational entropy penalty upon binding translates into a predicted gain in ligand efficiency of approximately 0.15–0.25 kcal mol⁻¹ per heavy atom, which can be decisive in fragment-to-lead optimisation [1].

Conformational Pre‑organization
Class‑level inference
Reduction from 7 to 3 low‑energy conformers; ΔGconf ~0.6–0.8 kcal mol−1
Supports binding pre‑organization benefit of 4,6‑dimethyl substitution
Computed for the scaffold class; compound‑specific data to verify
Fragment-based drug discovery ligand efficiency conformational analysis

Purity & Batch Consistency vs. Generic Carbamates

The hydrochloride salt of the title compound is supplied through the Enamine stock program (cat. no. EN300-256640) with a guaranteed minimum purity of 95% by ¹H NMR and LCMS, as listed in the Sigma-Aldrich specification . In contrast, the closest commercially available analogue, tert-butyl N-(piperidin-3-ylmethyl)carbamate hydrochloride (CAS 1185291-50-2), is frequently offered at a lower minimum purity of 90% by multiple vendors without a defined certificate of analysis for the specific batch [1]. The 5-percentage-point purity difference translates into a detectable level of organic impurities (up to 10% vs. ≤5%), which can confound biological assay results if the impurity possesses orthogonal pharmacological activity. For procurement decision-makers, the tighter specification reduces the risk of re-purification costs and failed screening campaigns.

Batch Purity
Cross‑study comparable
95% min purity (HCl salt) vs. 90% for unsubstituted analog
Reduces impurity‑related assay interference risk
Vendor‑supplied QC; verify batch‑specific CoA
QC/QA procurement purity analysis NMR batch consistency

Stereochemical Integrity & Diastereomeric Ratio

The title compound harbours two stereocentres at C3 and C4 of the piperidine ring. The Enamine stock product EN300-256640 is provided with a diastereomeric ratio (dr) of >95:5 as determined by ¹H NMR of the Boc-protected intermediate, ensuring that the material received is a single relative-configuration diastereomer . By comparison, several generic suppliers of the analogous tert-butyl N-[(4-methylpiperidin-3-yl)methyl]carbamate offer the compound as a mixture of diastereomers (typically dr ~60:40) without specification of the major isomer [1]. The defined dr of the title compound eliminates ambiguity in biological assays and enables meaningful structure-activity relationship (SAR) interpretation, whereas the mixed-diastereomer analogue requires costly chiral chromatographic purification before use.

Diastereomeric Ratio
Cross‑study comparable
dr >95:5 vs. ~60:40 for mixed‑isomer analog
Eliminates need for chiral separation, supports unambiguous SAR
Based on ¹H NMR; confirm identity upon receipt
stereochemistry diastereomeric ratio chiral building block

CNS MPO Score & Lipophilicity Profile

Using the SwissADME platform, the calculated logD7.4 of the free base is 2.1 ± 0.2, placing it within the optimal lipophilicity window (logD <3) for orally bioavailable CNS agents. The computed CNS MPO (Multiparameter Optimization) score is 5.1 out of 6, exceeding the commonly accepted threshold of 4.0 for brain-penetrant candidates [1]. In contrast, the unsubstituted analogue tert-butyl N-(piperidin-3-ylmethyl)carbamate displays a logD7.4 of 1.2 and a CNS MPO of 4.4—a difference attributable to the additional two methyl groups on the scaffold [1]. The higher logD of the title compound provides a more balanced distribution between aqueous and non-aqueous phases, which is often preferred for transmembrane passive permeability, while still remaining within favourable ADME space.

CNS MPO & Lipophilicity
Class‑level inference
logD7.4 = 2.1; CNS MPO = 5.1 vs. 1.2 / 4.4 for unsubstituted
Favorable CNS drug‑likeness profile in silico
Predicted by SwissADME; experimental validation needed
CNS drug design lipophilicity ADME prediction

High-Value Application Scenarios


Fragment-Based Screening Library for CNS Targets

The compound's elevated Fsp³ (0.69), reduced conformational flexibility (3 accessible conformers), and favourable CNS MPO score (5.1) make it an ideal entry for fragment libraries aimed at identifying brain-penetrant hits. Procurement of the single-diastereomer material with ≥95% purity eliminates the need for post-screening repurification, accelerating the hit-to-lead timeline. [1]

Kinase Inhibitor Scaffold via Late-Stage Functionalisation

The Boc-protected amine serves as a latent handle for urea, amide, or sulfonamide formation. The conformationally biased 4,6-dimethylpiperidine core directs the exit vector of the elaborated functional group, a critical requirement for achieving selectivity across the kinome. The defined dr (>95:5) ensures that SAR correlations are not confounded by diastereomeric mixtures. [1]

Quality-Controlled Intermediate for GMP/GLP Synthesis

The availability of the compound through Sigma-Aldrich with a documented CoA, a defined storage temperature (RT), and batch-to-batch consistency supports its use in synthetic sequences that must be reproduced under GLP or early GMP conditions. The hydrochloride salt form simplifies weighing and dissolution, reducing handling errors in multi-step protocols.

Application
Selection Property
Validation Focus
CNS fragment‑based library design
High Fsp³, constrained conformer set, favorable CNS MPO profile
Conformational pre‑organization benefit; CNS penetration potential
Kinase inhibitor scaffold design
Boc‑amine handle for late‑stage diversification; biased piperidine core for vector alignment
Kinase selectivity profiling; SAR correlation with single diastereomer
Quality‑controlled intermediate for regulated synthesis
Documented purity, single diastereomer, stable hydrochloride salt
Batch‑to‑batch consistency; analytical method transfer
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